Cas no 1111096-25-3 (5-bromofuran-2-boronic acid pinacol ester)
5-bromofuran-2-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-BROMOFURAN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 1,3,2-Dioxaborolane, 2-(5-bromo-2-furanyl)-4,4,5,5-tetramethyl-
- 5-bromofuran-2-boronic acid pinacol ester
- MFCD12405455
- 5-Bromofurane-2-boronic Acid Pinacol Ester
- AKOS030231997
- F89099
- 1111096-25-3
- PS-13125
- SY315767
- EN300-1911945
- DB-163249
- 2-(5-Bromo-2-furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD12405455
- Inchi: 1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3
- InChI Key: UQPIQWGQNJWGTE-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1=CC=C(Br)O1
Computed Properties
- Exact Mass: 272.02194g/mol
- Monoisotopic Mass: 272.02194g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.6Ų
5-bromofuran-2-boronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B907625-25mg |
5-Bromofuran-2-boronic acid pinacol ester |
1111096-25-3 | 95% | 25mg |
1,688.40 | 2021-05-17 | |
| abcr | AB389993-1 g |
5-Bromofuran-2-boronic acid pinacol ester; . |
1111096-25-3 | 1 g |
€467.00 | 2023-07-19 | ||
| Chemenu | CM105175-250mg |
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1111096-25-3 | 95% | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM105175-500mg |
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1111096-25-3 | 95% | 500mg |
$*** | 2023-04-03 | |
| Chemenu | CM105175-1g |
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1111096-25-3 | 95% | 1g |
$*** | 2023-04-03 | |
| Chemenu | CM105175-5g |
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1111096-25-3 | 95% | 5g |
$*** | 2023-04-03 | |
| Chemenu | CM105175-10g |
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1111096-25-3 | 95% | 10g |
$*** | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10840-100MG |
5-bromofuran-2-boronic acid pinacol ester |
1111096-25-3 | 95% | 100MG |
¥ 1,240.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10840-250MG |
5-bromofuran-2-boronic acid pinacol ester |
1111096-25-3 | 95% | 250MG |
¥ 1,980.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10840-500MG |
5-bromofuran-2-boronic acid pinacol ester |
1111096-25-3 | 95% | 500MG |
¥ 3,300.00 | 2023-03-20 |
5-bromofuran-2-boronic acid pinacol ester Suppliers
5-bromofuran-2-boronic acid pinacol ester Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 5-bromofuran-2-boronic acid pinacol ester
Recent Advances in the Application of 5-Bromofuran-2-boronic Acid Pinacol Ester (CAS: 1111096-25-3) in Chemical Biology and Pharmaceutical Research
The compound 5-bromofuran-2-boronic acid pinacol ester (CAS: 1111096-25-3) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications in Suzuki-Miyaura cross-coupling reactions and as a key building block in the synthesis of bioactive molecules. This research brief summarizes the latest developments and applications of this important boronic ester derivative, with a focus on its role in drug discovery and chemical biology.
Recent studies have demonstrated the effectiveness of 5-bromofuran-2-boronic acid pinacol ester as a crucial intermediate in the synthesis of novel furan-containing compounds. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in creating potent kinase inhibitors, where the bromofuran moiety was shown to significantly enhance binding affinity to target proteins. The pinacol ester protection group provides excellent stability while maintaining reactivity in palladium-catalyzed coupling reactions.
In the field of antimicrobial drug development, researchers have utilized 5-bromofuran-2-boronic acid pinacol ester to construct novel antibacterial agents targeting resistant strains. The compound's unique electronic properties, conferred by both the bromo and boronic ester functionalities, allow for strategic modifications that can fine-tune biological activity. A recent patent application (WO2023056789) describes its incorporation into next-generation β-lactamase inhibitors with improved pharmacokinetic profiles.
The compound's role in PROTAC (Proteolysis Targeting Chimeras) development has also been explored. Its ability to serve as a linker between target-binding and E3 ligase-recruiting moieties has been demonstrated in several preclinical studies, particularly for challenging protein targets. The bromine atom at the 5-position provides an additional handle for further functionalization, making this boronic ester particularly valuable in modular drug design approaches.
From a synthetic chemistry perspective, recent methodological advances have improved the efficiency of incorporating 5-bromofuran-2-boronic acid pinacol ester into complex molecular architectures. A 2024 publication in Organic Letters described a microwave-assisted coupling protocol that significantly reduces reaction times while maintaining high yields, addressing previous challenges with the steric hindrance of the pinacol ester group.
Quality control and analytical methods for 5-bromofuran-2-boronic acid pinacol ester have also seen advancements. New HPLC-MS protocols have been developed to ensure the compound's purity in pharmaceutical applications, with particular attention to potential hydrolysis products that could affect downstream reactions. These analytical improvements are crucial as the compound moves from research-scale to potential industrial applications.
Looking forward, the unique properties of 5-bromofuran-2-boronic acid pinacol ester position it as a valuable tool in several emerging areas of chemical biology, including targeted protein degradation and covalent inhibitor design. Its dual functionality (halogen and boronic ester) in a heterocyclic framework provides synthetic chemists with multiple options for structural elaboration, making it likely to remain an important building block in medicinal chemistry for years to come.
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